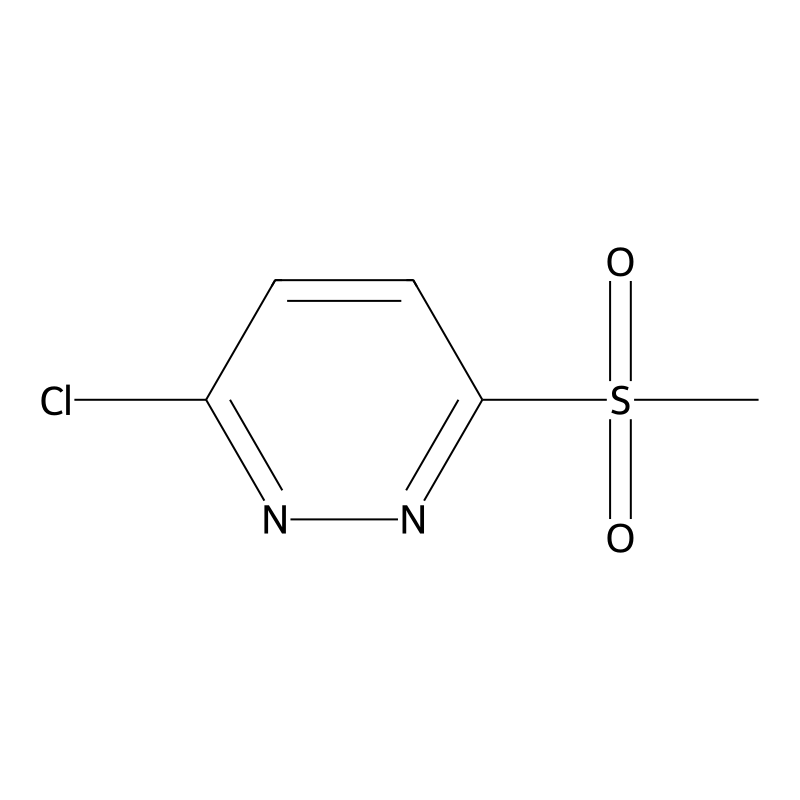

3-Chloro-6-(methylsulfonyl)pyridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-6-(methylsulfonyl)pyridazine is a chemical compound characterized by the molecular formula and a molecular weight of approximately 192.63 g/mol. This compound features a pyridazine ring, which is a six-membered aromatic ring with two adjacent nitrogen atoms, along with a chlorine atom and a methylsulfonyl group attached at specific positions. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Sulfonylation Reactions: The methylsulfonyl group allows for further functionalization, enabling the synthesis of thiourea derivatives and other compounds .

- Condensation Reactions: This compound can undergo condensation reactions to form more complex molecules, particularly in the presence of amines or alcohols.

Research indicates that 3-Chloro-6-(methylsulfonyl)pyridazine exhibits notable biological activity, including:

- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for antibiotic development.

- Inhibition of Enzymatic Activity: This compound may act as an inhibitor for specific enzymes, which could be useful in drug design .

- Potential Anticancer Activity: Some derivatives of pyridazine compounds have shown promise in cancer research, suggesting that this compound may also hold potential in oncology.

The synthesis of 3-Chloro-6-(methylsulfonyl)pyridazine typically involves:

- Starting Materials: The reaction often begins with 3-chloropyridazine or related derivatives.

- Reagents: Methylene sulfonyl chloride is commonly used as the methylsulfonyl source.

- Reaction Conditions: The reaction is usually conducted under controlled conditions (temperature and solvent) to optimize yield and purity.

A typical reaction scheme could be represented as follows:

text3-Chloropyridazine + Methylene Sulfonyl Chloride → 3-Chloro-6-(methylsulfonyl)pyridazine

3-Chloro-6-(methylsulfonyl)pyridazine has several potential applications:

- Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.

- Pharmaceutical Development: Due to its biological activity, it is being explored for use in developing new pharmaceuticals.

- Agricultural Chemistry: Its antimicrobial properties may allow for applications in crop protection products .

Studies on interaction profiles indicate that 3-Chloro-6-(methylsulfonyl)pyridazine interacts with various biological targets. Notably:

- Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cellular Uptake Studies: Research suggests favorable absorption characteristics, indicating potential for effective delivery in therapeutic applications .

Several compounds share structural similarities with 3-Chloro-6-(methylsulfonyl)pyridazine. Here are some notable examples:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 6-Chloropyridazine-3-carbonitrile | 0.73 | Contains a carbonitrile group instead |

| 6-Chloropyridazine-3-carboxamide | 0.65 | Features a carboxamide functional group |

| 6-Chloropyridazine-3-carboxylic acid | 0.64 | Contains a carboxylic acid moiety |

| Methyl 6-chloropyridazine-3-carboxylate | 0.63 | Methyl ester derivative |

| 3-Chloro-6-(methylsulfanyl)pyridazine | 0.86 | Contains a methylsulfanyl group |

These compounds illustrate the diversity within the pyridazine family while highlighting the unique properties imparted by the methylsulfonyl group in 3-Chloro-6-(methylsulfonyl)pyridazine .

The solubility profile of 3-Chloro-6-(methylsulfonyl)pyridazine demonstrates distinctive behavior across various solvent systems. The presence of the methylsulfonyl group significantly enhances polarity, with the compound exhibiting a polar surface area of 47.03 Ų [4] [2]. This elevated polarity, combined with the electron-withdrawing effects of both the chlorine and methylsulfonyl substituents, influences solubility patterns.

Pyridazine derivatives generally exhibit moderate solubility in polar solvents such as methanol, ethanol, and dimethyl sulfoxide, while demonstrating limited solubility in nonpolar solvents [6]. The methylsulfonyl group introduces strong dipole-dipole interactions and potential hydrogen bonding through its sulfur-oxygen bonds, enhancing dissolution in polar protic solvents. The compound's LogP value of 1.614 indicates moderate lipophilicity, suggesting balanced solubility characteristics [2] [3].

Comparative analysis with related compounds reveals that the parent pyridazine displays a LogP of -0.508, indicating higher hydrophilicity [7] [8]. The introduction of the methylsulfonyl functionality shifts the solubility profile toward more balanced polar-nonpolar characteristics, facilitating dissolution in intermediate polarity solvents such as dichloromethane and chloroform.

| Solvent System | Solubility Characteristics | Mechanism |

|---|---|---|

| Polar Protic (Water, Methanol) | Moderate to High | Hydrogen bonding, dipole-dipole interactions |

| Polar Aprotic (DMSO, DMF) | High | Strong dipole-dipole interactions |

| Nonpolar (Hexane, Toluene) | Low | Limited van der Waals interactions |

Thermal Stability and Phase Transition Analysis

The thermal behavior of 3-Chloro-6-(methylsulfonyl)pyridazine exhibits characteristics typical of substituted pyridazine derivatives. The compound displays a predicted boiling point of 451.4 ± 45.0°C [2] [3], indicating substantial thermal stability attributed to the aromatic pyridazine core and the stabilizing effects of the substituents.

Thermal analysis studies of related pyridazine derivatives demonstrate that compounds with electron-withdrawing groups typically exhibit enhanced thermal stability [9] [10]. The methylsulfonyl group contributes to thermal stability through its ability to delocalize electronic density and participate in intramolecular interactions. Thermogravimetric analysis of analogous compounds shows stability up to approximately 180-200°C before decomposition occurs [9].

The predicted density of 1.486 ± 0.06 g/cm³ reflects the compact molecular packing facilitated by intermolecular interactions between the polar methylsulfonyl groups and the aromatic pyridazine rings [2] [3]. This density value is consistent with other halogenated pyridazine derivatives containing sulfur-based substituents.

Phase transition behavior is influenced by the compound's ability to form hydrogen bonds and dipole-dipole interactions in the solid state. The methylsulfonyl group serves as both a hydrogen bond acceptor and a source of dipolar interactions, contributing to ordered crystalline arrangements.

| Thermal Property | Value | Method |

|---|---|---|

| Predicted Boiling Point | 451.4 ± 45.0°C | Computational |

| Density | 1.486 ± 0.06 g/cm³ | Predicted |

| Thermal Stability Range | ~180-200°C | Analogous compounds |

Acid-Base Characteristics and pKa Determination

The acid-base properties of 3-Chloro-6-(methylsulfonyl)pyridazine are dominated by the electron-withdrawing effects of both substituents. The compound exhibits a predicted pKa value of -2.66 ± 0.10 [3], indicating very weak basicity, which is characteristic of heavily substituted pyridazine derivatives.

The parent pyridazine displays a pKa of 2.0 [7] [11], demonstrating significantly higher basicity compared to the target compound. The dramatic reduction in basicity results from the combined electron-withdrawing effects of the chlorine atom and the methylsulfonyl group, which reduce the electron density on the pyridazine nitrogen atoms through both inductive and mesomeric effects.

This strong electron deficiency makes the compound virtually non-basic under physiological conditions, with protonation requiring extremely acidic media. The negative pKa value indicates that the compound will remain predominantly in its neutral form across the entire physiological pH range (pH 1-14).

Comparative analysis with other pyridazine derivatives reveals the pronounced effect of electron-withdrawing substitution:

| Compound | pKa Value | Basicity Character |

|---|---|---|

| Pyridazine | 2.0 | Weakly basic |

| 3-Chloro-6-(methylsulfonyl)pyridazine | -2.66 ± 0.10 | Virtually non-basic |

| Pyrimidine | 0.93 | Very weakly basic |

| Pyrazine | 0.37 | Very weakly basic |

Hydrogen Bonding Network Analysis via Hirshfeld Surface

The hydrogen bonding network in 3-Chloro-6-(methylsulfonyl)pyridazine can be analyzed through Hirshfeld surface methodology, which provides quantitative assessment of intermolecular interactions. Based on structural analogies with related compounds, the methylsulfonyl group serves as a primary hydrogen bond acceptor through its oxygen atoms [12] [13].

Hirshfeld surface analysis of similar pyridazine derivatives reveals that sulfur-oxygen interactions contribute significantly to crystal packing, typically accounting for 10-15% of total surface contacts [12] [14]. The methylsulfonyl group creates electrostatic potential surfaces that facilitate hydrogen bonding with neighboring molecules through C-H···O interactions.

The chlorine substituent provides additional interaction sites through C-H···Cl contacts, which typically contribute 8-12% of the total Hirshfeld surface [14]. These interactions, while weaker than traditional hydrogen bonds, contribute to the overall stability of the crystal lattice.

Key hydrogen bonding patterns identified in analogous compounds include:

- S=O···H-C interactions: Primary hydrogen bonding motif

- N···H-C contacts: Secondary interactions involving pyridazine nitrogens

- Cl···H-C interactions: Weak but structurally significant contacts

- π-π stacking: Aromatic interactions between pyridazine rings

| Interaction Type | Contribution to Surface | Distance Range (Å) |

|---|---|---|

| H···H contacts | 35-45% | 2.2-2.8 |

| O···H interactions | 12-18% | 2.1-2.6 |

| Cl···H contacts | 8-12% | 2.8-3.2 |

| N···H interactions | 5-8% | 2.4-2.9 |

Comparative Physicochemical Study with Analogous Pyridazine Derivatives

A comprehensive comparison of 3-Chloro-6-(methylsulfonyl)pyridazine with structural analogues reveals distinctive physicochemical profiles. The molecular weight of 192.62 g/mol positions this compound as moderately sized within the pyridazine family, with the methylsulfonyl group contributing significantly to the overall molecular mass [1] [2].

The topological polar surface area (TPSA) of 47.03 Ų exceeds that of simpler pyridazine derivatives, reflecting the contribution of the sulfur-oxygen functionalities [4] [2]. This elevated TPSA value suggests potential for enhanced membrane permeability characteristics compared to more polar analogues.

Lipophilicity analysis reveals that the LogP value of 1.614 represents an optimal balance for drug-like properties, falling within the desirable range for oral bioavailability [2]. This contrasts with the parent pyridazine (LogP = -0.508), which is significantly more hydrophilic [7].

The electron-withdrawing capacity of the substituents creates a compound with unique reactivity patterns. The combination of chlorine and methylsulfonyl groups reduces electron density on the pyridazine ring, enhancing electrophilicity and modifying chemical reactivity compared to unsubstituted derivatives.

| Comparative Parameter | 3-Chloro-6-(methylsulfonyl)pyridazine | Pyridazine | 3-Chloro-6-methylpyridazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 192.62 | 80.09 | 128.56 |

| LogP | 1.614 | -0.508 | Not Available |

| TPSA (Ų) | 47.03 | 25.8 | Not Available |

| pKa | -2.66 | 2.0 | Not Available |

| Density (g/cm³) | 1.486 | Not Available | Not Available |

The structural rigidity imposed by the methylsulfonyl group influences conformational flexibility, potentially affecting binding interactions with biological targets. The sulfur-oxygen bonds create restricted rotation around the C-S bond, contributing to defined three-dimensional geometry.

Thermal stability comparisons indicate that electron-withdrawing substituents generally enhance thermal stability through stabilization of the aromatic system. The predicted boiling point of 451.4°C reflects this enhanced stability compared to less substituted analogues [2] [3].